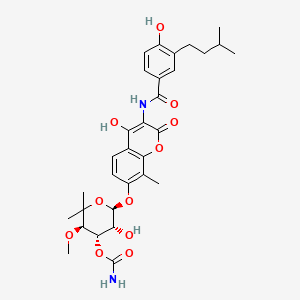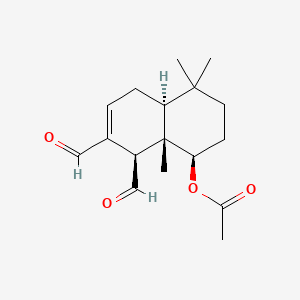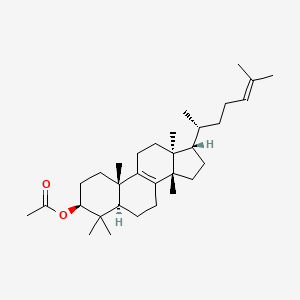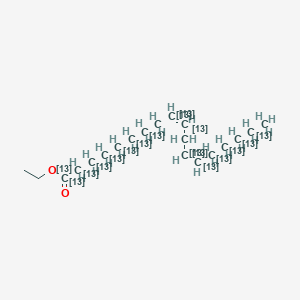
Ethyl linoleate-13C18
Vue d'ensemble
Description
Ethyl linoleate-13C18, also known as Linoleic Acid-13C18 ethyl ester, is a stable isotope-labeled compound. It is the 13C-labeled version of ethyl linoleate, a fatty acid ester derived from linoleic acid. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and the pharmacokinetics of drugs .
Mécanisme D'action
Target of Action
It is known to inhibit the development of atherosclerotic lesions and the expression of inflammatory mediators .
Mode of Action
Ethyl linoleate-13C18 interacts with its targets by inhibiting the action of reactive species of oxygen released by neutrophils due to an excess of bacteria . This interaction results in the prevention of the development of atherosclerotic lesions and the suppression of inflammatory mediators .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and atherosclerosis . It is involved in the biosynthesis of fatty acid derivatives like methyl palmitate and methyl linoleate, which are produced as secondary metabolites due to pest attack . These compounds play crucial roles in planta and are also important economic traits of oil crops .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the development of atherosclerotic lesions and the suppression of inflammatory mediators . This results in the prevention of hyperkeratinization induced by a lack of linoleic acid .
Analyse Biochimique
Biochemical Properties
Ethyl linoleate-13C18 plays a significant role in biochemical reactions, particularly in the study of lipid metabolism and inflammatory processes. The compound interacts with several enzymes, including lipases and esterases, which hydrolyze the ester bond to release linoleic acid. Linoleic acid is then further metabolized by enzymes such as cyclooxygenases and lipoxygenases, leading to the production of bioactive lipid mediators like prostaglandins and leukotrienes. These interactions are crucial for understanding the regulation of inflammatory responses and the development of atherosclerotic lesions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the development of atherosclerotic lesions by modulating the expression of inflammatory mediators. In particular, it affects the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of immune and inflammatory responses. By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby mitigating inflammation and promoting vascular health .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific enzymes and receptors. Upon hydrolysis by lipases and esterases, linoleic acid is released and subsequently metabolized by cyclooxygenases and lipoxygenases. These enzymes convert linoleic acid into various bioactive lipid mediators, which then bind to specific receptors on the cell surface or within the cell. These binding interactions trigger downstream signaling pathways that regulate gene expression, enzyme activity, and cellular responses. Additionally, this compound can modulate the activity of transcription factors such as NF-κB, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory mediators and atherosclerotic lesion development. In vivo studies have also demonstrated that the compound can exert long-term anti-inflammatory effects, contributing to improved vascular health .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound has been shown to inhibit the development of atherosclerotic lesions and reduce inflammation without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure the safety and efficacy of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. Upon hydrolysis, linoleic acid is released and metabolized by enzymes such as cyclooxygenases and lipoxygenases. These enzymes convert linoleic acid into various bioactive lipid mediators, including prostaglandins, leukotrienes, and hydroxyoctadecadienoic acids (HODEs). These metabolites play crucial roles in regulating inflammation, immune responses, and vascular function. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via fatty acid transport proteins and incorporated into cellular membranes. Once inside the cell, this compound can be localized to various organelles, including the endoplasmic reticulum and mitochondria, where it participates in lipid metabolism and signaling processes. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, through interactions with targeting proteins and lipid-binding domains. These localization patterns are essential for the compound’s activity and function, as they determine its accessibility to specific enzymes and receptors involved in lipid metabolism and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl linoleate-13C18 is synthesized by esterification of linoleic acid-13C18 with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, this compound can be produced through a similar esterification process but on a larger scale. The process involves the use of large reactors and continuous distillation to purify the product. The use of molecular distillation and urea complexation techniques can further enhance the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl linoleate-13C18 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated esters.
Substitution: It can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
Ethyl linoleate-13C18 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and the synthesis of complex molecules.
Biology: Utilized in studies of lipid metabolism and the role of fatty acids in cellular processes.
Industry: Used in the production of high-purity fatty acid esters for various industrial applications.
Comparaison Avec Des Composés Similaires
Ethyl linoleate: The non-labeled version of ethyl linoleate-13C18.
Methyl linoleate: Another ester of linoleic acid, but with a methyl group instead of an ethyl group.
Linoleic acid: The parent fatty acid from which this compound is derived.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where accurate measurement of metabolic pathways is crucial .
Propriétés
IUPAC Name |
ethyl (9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i1+1,3+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOOAYVCKXGMF-CEXBWJPNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


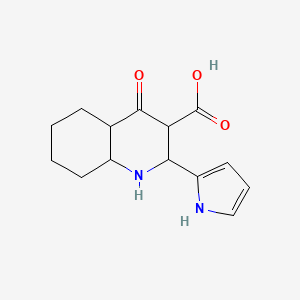

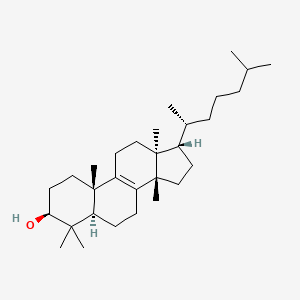
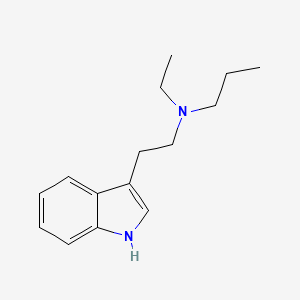
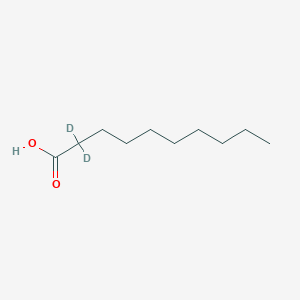
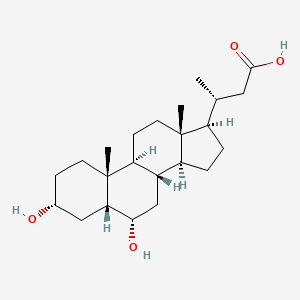
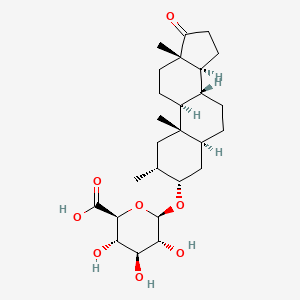
![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)
![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)
![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)
![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)
